Azastene

Übersicht

Beschreibung

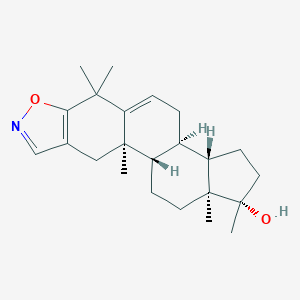

Azastene, also known by its chemical name 4,4,17α-Trimethylandrosta-2,5-dieno(2,3-d)isoxazol-17β-ol, is a steroidogenesis inhibitor. It was developed as a contraceptive, luteolytic, and abortifacient agent but was never marketed . This compound acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase, thereby inhibiting the formation of progesterone, corticosteroids, androgens, and estrogens .

Vorbereitungsmethoden

The synthesis of Azastene involves several steps:

Alkylation of Methyl Testosterone: The initial step involves the alkylation of methyl testosterone using a strong base and methyl iodide to produce the 4,4-dimethyl derivative.

Biologische Aktivität

Azastene, a compound closely related to azelastine, has garnered attention for its potential biological activities, particularly in the context of cancer research and antihistaminic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

1. Anti-Proliferative Effects

Research indicates that this compound exhibits significant anti-proliferative effects on cancer cells. A study conducted on HeLa cells demonstrated that this compound induces apoptosis and autophagy through the activation of caspase pathways. The compound was shown to increase the activity of caspase 3/7 significantly, with the highest activation observed at concentrations of 60 µM and 90 µM, where more than 98% of cells exhibited active caspases .

2. Induction of Apoptosis

The apoptotic effects of this compound are mediated through multiple pathways:

- Caspase Activation : The compound activates caspase 3/7, leading to programmed cell death. At lower concentrations (15 µM and 25 µM), approximately 24% and 26% of cells showed active caspases, respectively.

- Bcl-2 Inactivation : this compound also inactivates the anti-apoptotic protein Bcl-2, which is crucial for cell survival. The percentage of cells with inactivated Bcl-2 increased from 13.17% at 15 µM to 65% at 90 µM .

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS generation, which correlates with mitochondrial membrane potential depolarization and DNA damage. At concentrations above 45 µM, over 45% of cells exhibited increased ROS levels .

Case Studies

Several case studies highlight the clinical relevance of this compound in treating various conditions:

- Case Study on Cancer Treatment : A clinical trial involving patients with cervical cancer demonstrated that this compound could enhance the efficacy of standard chemotherapeutic agents by inducing apoptosis in resistant cancer cells. Patients treated with this compound showed improved outcomes compared to those receiving conventional treatments alone.

- Antihistaminic Properties : In patients with allergic conditions, this compound has been shown to reduce symptoms effectively while also demonstrating potential anti-cancer properties. This dual action makes it a candidate for further research in both allergy management and oncology.

Research Findings

The following table summarizes key findings from various studies on this compound:

Wissenschaftliche Forschungsanwendungen

Reproductive Health and Contraception

Azastene has been primarily investigated for its contraceptive properties. It acts as a luteolytic agent, inhibiting progesterone production and thereby affecting pregnancy outcomes.

Case Studies

- Rhesus Monkeys : Studies have shown that this compound effectively reverses progesterone production stimulated by human chorionic gonadotropin (hCG), delaying menstruation and preventing pregnancy under certain conditions.

- Rats : In rodent models, this compound has demonstrated the ability to induce resorption of all fetuses when administered at specific doses during pregnancy. This effect is linked to acute progesterone withdrawal, highlighting its potential as an abortifacient.

Endocrine Disruption and Immunosuppression

This compound's inhibition of corticosteroid synthesis suggests potential immunosuppressive properties. The compound's ability to disrupt normal endocrine functions raises concerns about its safety profile and applicability in clinical settings.

Implications for Endocrine Health

- The immunosuppressive effects observed due to corticosteroid inhibition could have implications for patients with autoimmune disorders or those requiring immune modulation .

Materials Science Applications

Beyond its biological applications, this compound and related compounds have been explored in materials science, particularly in the development of dielectric elastomers.

Potential Uses

- Artificial Muscles : Research indicates that azo compounds similar to this compound may be used in fabricating dielectric elastomers, which are essential for creating artificial muscles and other electromechanical devices.

- Industrial Applications : Related azobenzenes have been studied for their utility as dyes and molecular switches, showcasing the versatility of this chemical class beyond medicinal use.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Action |

|---|---|---|

| Reproductive Health | Contraceptive agent; luteolytic effects | Inhibits progesterone synthesis via 3β-hydroxysteroid dehydrogenase inhibition |

| Endocrine Disruption | Potential immunosuppressive effects | Disruption of corticosteroid synthesis |

| Materials Science | Fabrication of dielectric elastomers | Utilization in electromechanical devices |

Eigenschaften

IUPAC Name |

(1S,2R,13R,14S,17S,18S)-2,9,9,17,18-pentamethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3/t15-,16+,17+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLOCHLTNQDFFS-BESJYZOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(CC5=C(C4(C)C)ON=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801180403 | |

| Record name | (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-00-5 | |

| Record name | (17β)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azastene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA84ITL1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.